molecular formula C24H31N5O B5507537 4-[3-(3-phenethyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl)propyl]morpholine

4-[3-(3-phenethyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl)propyl]morpholine

Cat. No.: B5507537
M. Wt: 405.5 g/mol
InChI Key: ZLSCVEJHXGTEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3-phenethyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl)propyl]morpholine is a complex heterocyclic compound designed for advanced pharmacological research, particularly in the field of oncology. Its molecular structure incorporates both a benzimidazole and a 1,3,5-triazine ring system, which are recognized as privileged scaffolds in medicinal chemistry for their ability to interact with a variety of biological targets . These heterocyclic nuclei are bio-isosteres that can mimic nucleotides and are known to fit into the adenine binding pocket of kinase domains, enabling them to act as potent inhibitors of enzymes like the epidermal growth factor receptor (EGFR) . The design of such molecules often aims to encompass key pharmacophoric features necessary for EGFR tyrosine kinase inhibition, including a flat hetero-aromatic ring system for hydrogen bonding, a hydrophobic head, and a flexible linker . Overexpression or mutation of EGFR is a well-established driver in numerous cancers, such as those of the lung, breast, and colon, making it a critical target for therapeutic intervention . This compound is intended for research applications focused on investigating new pathways in cancer cell proliferation and survival. Researchers can utilize this reagent to study the inhibition of both wild-type EGFR and mutant variants, including the T790M "gatekeeper" mutation, which is a common mechanism of resistance to earlier-generation inhibitors . The morpholine propyl side chain may contribute to the molecule's solubility and pharmacokinetic properties. This product is distributed For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-[3-(2-phenylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl]propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O/c1-2-7-21(8-3-1)11-14-27-19-28(13-6-12-26-15-17-30-18-16-26)24-25-22-9-4-5-10-23(22)29(24)20-27/h1-5,7-10H,6,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSCVEJHXGTEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CN(CN3C2=NC4=CC=CC=C43)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-phenethyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl)propyl]morpholine typically involves multiple steps:

    Formation of the Triazino-Benzimidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazino-benzimidazole core.

    Attachment of the Phenethyl Group: The phenethyl group is introduced through a substitution reaction, often using a phenethyl halide and a suitable base.

    Introduction of the Propyl Linker: The propyl linker is added via an alkylation reaction, using a propyl halide.

    Formation of the Morpholine Ring: The final step involves the cyclization to form the morpholine ring, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can occur at the triazino-benzimidazole core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring and the phenethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of triazino-benzimidazoles exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds demonstrate potent activity against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) of these compounds are often compared with standard antibiotics to evaluate their effectiveness.

CompoundMIC (µg/mL)Activity
4-[3-(3-phenethyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl)propyl]morpholineTBDTBD
Reference Drug (Chloramphenicol)250Standard

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies suggest that triazino-benzimidazole derivatives can inhibit inflammatory pathways effectively. For example, certain derivatives have shown significant inhibition of p38α MAP kinase activity, which is crucial in mediating inflammatory responses.

A comparative analysis of anti-inflammatory effects revealed that some synthesized compounds exhibited higher efficacy than standard anti-inflammatory drugs like diclofenac sodium.

Anticancer Potential

The anticancer properties of this compound are under investigation. Preliminary studies have indicated that similar triazino-benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

Several case studies have documented the applications of related compounds in clinical settings:

  • Antimicrobial Efficacy : A study conducted on a series of triazino-benzimidazole derivatives demonstrated their effectiveness against resistant bacterial strains in vitro.
  • Anti-inflammatory Research : Clinical trials involving similar compounds showed promising results in reducing inflammation markers in patients with chronic inflammatory diseases.
  • Cancer Treatment : Preclinical studies have reported that certain triazino-benzimidazole derivatives can significantly reduce tumor size in xenograft models, suggesting potential for further development into anticancer agents.

Mechanism of Action

The mechanism of action of 4-[3-(3-phenethyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl)propyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs are selected based on shared triazino-benzimidazole or morpholine moieties (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound: 4-[3-(3-Phenethyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl)propyl]morpholine C₂₄H₂₉N₅O* ~403.5 Phenethyl, morpholine-propyl Inferred kinase/GPCR activity
3-(1-Benzyl-...-yl)-N,N-dimethylpropan-1-amine C₂₃H₂₉N₅ 375.5 Benzyl, dimethylpropanamine Unknown
Fomocine (4-[3-[4-(Phenoxymethyl)phenyl]propyl]morpholine) C₂₁H₂₅NO₂ 335.4 Phenoxymethylphenyl, morpholine-propyl Local anesthetic (Erbocain®)
3-(Furan-2-ylmethyl)-1-[2-(morpholin-4-yl)ethyl]-...triazino-benzimidazole C₂₀H₂₅N₅O₂ 367.4 Furanylmethyl, morpholine-ethyl Undisclosed activity

*Inferred from structural analogs.

Key Differences and Implications

Morpholine linkage: The propyl chain in the target compound provides greater conformational flexibility than the ethyl chain in ’s analog, possibly affecting binding kinetics .

Pharmacological Profile: Fomocine (), a simpler morpholine derivative, acts as a local anesthetic, suggesting that the morpholine-propyl motif in the target compound may contribute to neuronal sodium channel interactions .

Synthetic Routes: describes alkylation of morpholine with chlorinated precursors, a method likely applicable to the target compound’s synthesis .

Biological Activity

The compound 4-[3-(3-phenethyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl)propyl]morpholine is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound consists of a morpholine ring connected to a triazino-benzimidazole moiety. This unique configuration is believed to contribute to its biological activity. The compound's chemical formula is C₁₈H₂₃N₅O, and it features several functional groups that may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazino-benzimidazoles exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating potent activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .

CompoundMIC (µg/mL)Activity
This compoundTBDTBD
Reference Drug (Chloramphenicol)250Standard

Anthelmintic Activity

The compound has shown promising results in anti-parasitic activity. In vitro studies demonstrated that triazino-benzimidazole derivatives exhibited higher efficacy than traditional treatments like albendazole against Trichinella spiralis larvae. For instance, a related compound demonstrated a larvicidal effect of 58.41% at a concentration of 50 µg/mL after 24 hours .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (MCF-7 breast cancer cells and AR-230 chronic myeloid leukemia cells) revealed that the compound exhibited low toxicity levels. The results indicated that the cytotoxicity was greater than 100 µM for most tested compounds, suggesting a favorable safety profile for further development .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase and monoamine oxidases, which are crucial in various physiological processes .
  • Disruption of Cellular Processes : The presence of the benzimidazole moiety may interfere with cellular division or metabolic pathways in pathogens.

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating various derivatives for their antimicrobial activity, the compound was tested against Pseudomonas aeruginosa. The results indicated an MIC value comparable to established antibiotics, suggesting potential as a therapeutic agent in treating resistant infections .

Case Study 2: Anthelmintic Effectiveness

Another investigation focused on the anthelmintic properties of triazino-benzimidazole derivatives against Trichinella spiralis. The compound showed significant larvicidal activity at lower concentrations compared to conventional drugs .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, including alkylation of precursors (e.g., benzimidazole derivatives) followed by cyclization reactions. Critical parameters include:

  • Temperature control : Elevated temperatures (70–100°C) for cyclization, but excessive heat may degrade intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol/water mixtures improve solubility during crystallization .
  • pH modulation : Acidic conditions (e.g., glacial acetic acid) catalyze condensation steps . Methodological tools like Design of Experiments (DoE) can systematically optimize yields .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ring fusion patterns. For example, morpholine protons appear as a singlet near δ 3.5–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability or impurities. Strategies include:

  • Comparative assays : Test the compound alongside structurally similar analogs (e.g., triazino-benzimidazoles with varying substituents) under identical conditions.
  • Purity validation : Use HPLC with diode-array detection to rule out impurities >98% .
  • Molecular docking : Predict binding affinities to targets like GABAA or serotonin receptors, correlating computational results with in vitro data .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Functional group modifications : Replace the phenethyl group with halogenated or electron-withdrawing substituents to assess electronic effects on receptor binding .
  • Pharmacophore mapping : Overlay crystal structures of analogs to identify critical interaction sites (e.g., hydrogen bonding via the morpholine oxygen) .
  • In vitro efficacy screens : Use standardized models (e.g., murine neuropathic pain assays for analgesic activity) to rank derivatives .

Q. How can synthetic routes be optimized to address low yields in the final cyclization step?

Low yields often stem from competing side reactions. Solutions include:

  • Microwave-assisted synthesis : Accelerates cyclization while reducing thermal decomposition .
  • Catalytic additives : Pd/C or zeolites enhance regioselectivity in triazine ring formation .
  • Real-time monitoring : In-situ FTIR tracks intermediate consumption, enabling precise reaction termination .

Data-Driven Analysis

Q. What are the critical physicochemical properties influencing this compound’s drug-likeness?

Key parameters derived from computational and experimental studies:

PropertyValue/ProfileMethodological Source
LogP (lipophilicity)2.8–3.5HPLC retention time analysis
Permeability (PAMPA)High (>5 × 10<sup>−6</sup> cm/s)Parallel Artificial Membrane Assay
Aqueous solubilityModerate (50–100 μM)Shake-flask method

These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential .

Conflict Resolution in Experimental Design

Q. How should researchers address discrepancies between computational binding predictions and experimental activity results?

  • Re-evaluate force fields : Adjust parameters in docking software (e.g., AutoDock Vina) to better reflect the compound’s flexibility .
  • Solvent effects : Include explicit water molecules in simulations to account for hydrophobic interactions .
  • Experimental validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics and compare with docking scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.